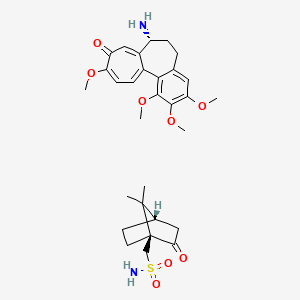
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Deacetyl Colchicine d-10-Camphorsulfonate is a complex organic compound that combines the structural features of colchicine and camphorsulfonate. Colchicine is a well-known alkaloid derived from the autumn crocus (Colchicum autumnale) and is primarily used for its anti-inflammatory properties. Camphorsulfonate, on the other hand, is a sulfonic acid derivative of camphor, often used in chiral resolution and as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate typically involves multiple steps:
Deacetylation of Colchicine: Colchicine undergoes deacetylation to form N-Deacetyl Colchicine. This step often requires the use of strong bases such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.
Formation of d-10-Camphorsulfonate: d-10-Camphorsulfonate is synthesized from camphor by sulfonation using sulfur trioxide or chlorosulfonic acid.
Coupling Reaction: The final step involves coupling N-Deacetyl Colchicine with d-10-Camphorsulfonate. This is typically achieved through esterification or amidation reactions, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled deacetylation and sulfonation reactions.
Continuous Flow Reactors: For efficient coupling reactions.
Purification: Using techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Deacetyl Colchicine d-10-Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
®-N-Deacetyl Colchicine d-10-Camphorsulfonate has diverse applications in scientific research:
Chemistry: Used as a chiral resolving agent and catalyst in organic synthesis.
Biology: Studied for its potential effects on cellular processes and microtubule dynamics.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of chiral compounds and as a standard in analytical techniques like circular dichroism.
Mechanism of Action
The mechanism of action of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate involves:
Molecular Targets: Binding to tubulin, a protein that forms microtubules, thereby inhibiting their polymerization.
Pathways Involved: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Inflammatory pathways are also modulated, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An alkaloid with anti-inflammatory properties.
d-10-Camphorsulfonic Acid: A sulfonic acid derivative used in chiral resolution.
N-Deacetyl Colchicine: A deacetylated form of colchicine with similar biological activities.
Uniqueness
®-N-Deacetyl Colchicine d-10-Camphorsulfonate is unique due to its combined structural features, which enhance its chiral properties and catalytic efficiency. Its ability to modulate microtubule dynamics and inflammatory pathways makes it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHOFUFRVRAAM-FHHVPWRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747420 |
Source


|
| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102419-97-6 |
Source


|
| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

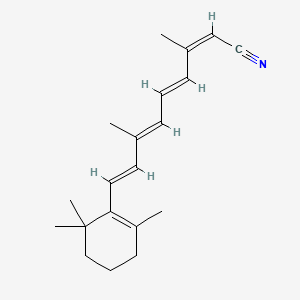

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)
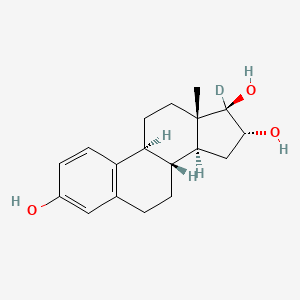
![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)
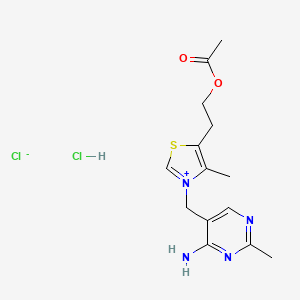
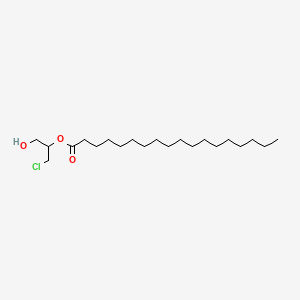
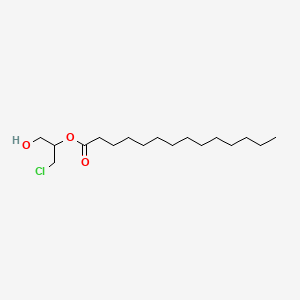
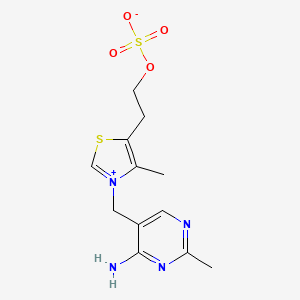
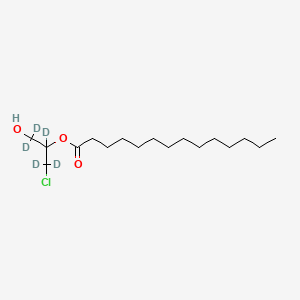
![D-[5-13C]arabinose](/img/structure/B583495.png)

